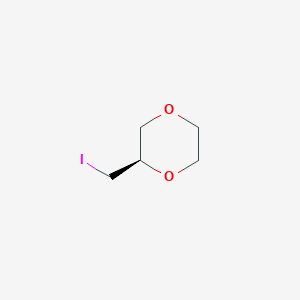
(R)-2-(Iodomethyl)-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Iodomethyl)-1,4-dioxane is an organic compound with a unique structure featuring an iodomethyl group attached to a 1,4-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Iodomethyl)-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of ®-2-(Hydroxymethyl)-1,4-dioxane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-(Iodomethyl)-1,4-dioxane may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2-(Iodomethyl)-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield ®-2-(Azidomethyl)-1,4-dioxane, while reduction with sodium borohydride would produce ®-2-(Methyl)-1,4-dioxane.
Scientific Research Applications
®-2-(Iodomethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-2-(Iodomethyl)-1,4-dioxane involves its reactivity with various biological molecules. The iodomethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially inhibiting their function. This reactivity makes it a useful tool in biochemical research for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Iodomethyl)-1,4-dioxane: The enantiomer of ®-2-(Iodomethyl)-1,4-dioxane with similar chemical properties but different biological activity.
2-(Bromomethyl)-1,4-dioxane: A bromine analog with similar reactivity but different reactivity profiles due to the difference in halogen.
2-(Chloromethyl)-1,4-dioxane: A chlorine analog with distinct reactivity and applications.
Uniqueness
®-2-(Iodomethyl)-1,4-dioxane is unique due to its specific stereochemistry and the presence of the iodomethyl group, which imparts distinct reactivity and potential applications in synthesis and research. Its ability to form covalent bonds with biological molecules makes it particularly valuable in biochemical studies.
Properties
Molecular Formula |
C5H9IO2 |
|---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
(2R)-2-(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
WWQGIZUTLRNTBG-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@H](CO1)CI |
Canonical SMILES |
C1COC(CO1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
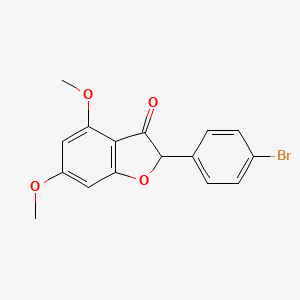
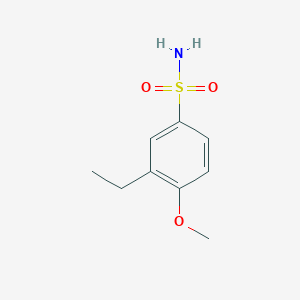
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
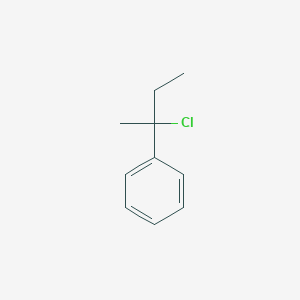
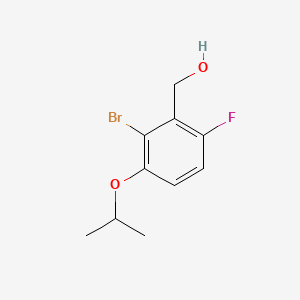
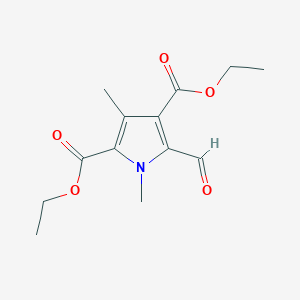
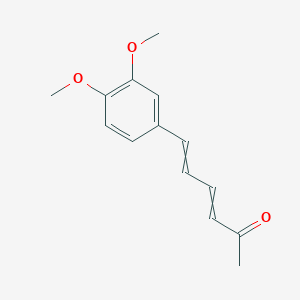
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)
